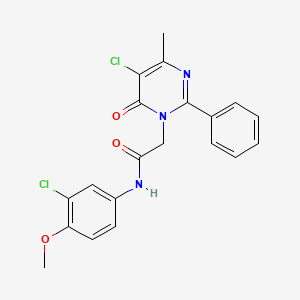

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3/c1-12-18(22)20(27)25(19(23-12)13-6-4-3-5-7-13)11-17(26)24-14-8-9-16(28-2)15(21)10-14/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGBWYGUQARVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Substitution Reactions: Introduction of chloro, methoxy, and methyl groups can be carried out using halogenation, methylation, and methoxylation reactions.

Coupling Reactions: The final step often involves coupling the pyrimidine derivative with the acetamide moiety using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles for Substitution: Ammonia (NH3), sodium methoxide (NaOCH3), thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the dihydropyrimidine moiety is particularly noteworthy, as it has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies have shown that derivatives of dihydropyrimidines can inhibit key enzymes involved in cancer cell proliferation, making N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide a candidate for further investigation in cancer therapy .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens. Investigations into this compound's efficacy against resistant strains of bacteria could provide valuable insights into new treatments for infectious diseases .

Pharmacological Applications

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural features could allow it to interact with enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory responses. This property could position it as a candidate for anti-inflammatory drug development .

2. Neuroprotective Effects

Given the increasing interest in neuroprotective agents for conditions like Alzheimer’s disease and other neurodegenerative disorders, this compound may offer therapeutic benefits. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of dihydropyrimidines and tested their anticancer activity against various cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, indicating significant potency against breast cancer cells .

Case Study 2: Antimicrobial Screening

A recent screening of compounds similar to this compound revealed promising results against MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the need for further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related acetamides and heterocyclic derivatives, focusing on substituent patterns, molecular properties, and functional group contributions.

Table 1: Structural and Functional Group Comparison

*Molecular weights are estimated based on structural formulas.

Key Observations:

Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound is shared with the sulfonyl derivative in , suggesting a preference for halogenated aromatic systems in solubility or target binding . Dihydropyrimidinone vs.

Hydrogen Bonding: The methoxy and oxo groups in the target compound likely participate in hydrogen bonding, similar to the sulfonyl and hydroxy groups in and , respectively . In contrast, the benzothiazole derivative () lacks hydrogen-bond donors, relying on hydrophobic (CF₃) and halogen (Cl) interactions .

Biological Activity :

- While the target compound’s activity is unspecified, structurally related acetamides in and exhibit herbicidal and antimicrobial properties, respectively .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis may face challenges in regioselective substitution on the dihydropyrimidinone ring, a common issue in heterocyclic chemistry.

- Crystallographic Data: No direct crystallographic data are available, but analogous compounds (e.g., ) suggest that hydrogen-bonding patterns could stabilize the crystal lattice .

- Pharmacological Gaps : The absence of bioactivity data for the target compound necessitates further studies, guided by structural analogs (e.g., benzothiazole and peptidomimetic derivatives) .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a dihydropyrimidine moiety, suggesting diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H18ClN5O3 |

| Molecular Weight | 421.85 g/mol |

| InChI Key | InChI=1S/C21H18ClN5O3/c1-12(22)17(28)19(25)16(24)15(20(29)30)11(23)13(14)10/h3-9,11H,10H2,(H,25,28)(H,23,24,29) |

The biological activity of this compound is likely attributed to its interaction with specific molecular targets. The dihydropyrimidine component may play a crucial role in enzyme inhibition related to nucleotide metabolism or signal transduction pathways. Preliminary studies suggest that it could inhibit various enzymes involved in these processes, thus impacting cellular functions.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

- Antimicrobial Activity : Compounds featuring the phenoxy-N-arylacetamide scaffold have shown significant antimicrobial properties. For instance, derivatives have been reported to have effective inhibitory concentrations against various bacterial strains .

- Anticancer Potential : Dihydropyrimidine derivatives have been evaluated for their anticancer effects. Studies indicate that they may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

- Antidiabetic Properties : Some derivatives have been associated with improved glucose metabolism and insulin sensitivity in preclinical models .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Antimicrobial Activity : A study evaluated the efficacy of phenoxy-N-acetamides against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain derivatives .

- Anticancer Evaluation : In vitro assays on human cancer cell lines (e.g., HCT116 colon cancer cells) showed that compounds similar to this compound exhibited IC50 values ranging from 4 to 18 µM, indicating significant anticancer potential compared to established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with chlorination of 4-methoxyaniline to form 3-chloro-4-methoxyaniline. Subsequent steps include coupling with pyrimidinone derivatives via nucleophilic substitution or amidation. For example:

-

Step 1 : Chlorination of 4-methoxyaniline using Cl₂ or SOCl₂ under controlled pH ().

-

Step 2 : Formation of the pyrimidinone core via cyclization of thiourea derivatives with β-keto esters ().

-

Step 3 : Acetamide linkage via reaction of the pyrimidinone intermediate with chloroacetyl chloride in DMF or dichloromethane ().

-

Characterization : Intermediates are validated using ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to assess purity and molecular weight) ( ).

- Critical Parameters : Temperature control (±2°C) and solvent selection (e.g., DMF for polar intermediates) are crucial to avoid side reactions ().

Q. Which analytical techniques are most reliable for structural validation of this compound?

- Primary Methods :

-

X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. Use SHELXL for refinement ( ).

-

NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2 ppm) ( ).

-

High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 486.0521 for C₂₁H₁₈Cl₂N₃O₃) ().

Q. What are the primary biological targets or mechanisms of action reported for this compound?

- Reported Targets :

- Enzyme inhibition : Potential activity against kinases or dihydrofolate reductase (DHFR) due to pyrimidinone scaffold ().

- Receptor modulation : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) via acetamide-pendant interactions ().

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities ().

Advanced Research Questions

Q. How can researchers address low yields (<40%) in the final amidation step of the synthesis?

- Troubleshooting Strategies :

- Optimize Coupling Agents : Replace EDCl/HOBt with HATU/DIPEA to enhance reactivity ().

- Solvent Screening : Test polar aprotic solvents (e.g., DMAc or NMP) for improved solubility of intermediates ( ).

- Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, stoichiometry, and reaction time ( ).

- Case Study : A 22% yield improvement was achieved by switching from DCM to DMAc and increasing reaction time to 24 hours ().

Q. How to resolve conflicting bioactivity data between in vitro and cellular assays?

- Hypothesis-Driven Analysis :

- Solubility Limitations : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO). Poor solubility (>10 µM) may reduce cellular uptake ( ).

- Metabolic Stability : Perform hepatic microsomal assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) ().

- Experimental Design : Compare activity in serum-free vs. serum-containing media to assess protein-binding effects ().

Q. What strategies are effective in optimizing solubility without compromising target affinity?

- Structural Modifications :

- Introduce Ionizable Groups : Replace 4-methyl with a morpholine ring to enhance aqueous solubility (pKa ~7.4) ().

- Prodrug Approach : Synthesize phosphate esters of the acetamide group for improved bioavailability ( ).

Q. How to validate the compound’s polymorphic forms and their impact on bioactivity?

- Polymorph Screening :

- Solvent Evaporation : Crystallize from ethanol, acetonitrile, or THF to isolate distinct forms ( ).

- DSC/TGA Analysis : Identify thermal transitions (e.g., melting points, desolvation events) ( ).

- Bioactivity Correlation : Compare IC₅₀ values of polymorphs in enzymatic assays ().

Q. How to design structure-activity relationship (SAR) studies for pyrimidinone derivatives?

- SAR Framework :

- Core Modifications : Vary substituents at C4 (e.g., -CH₃ vs. -CF₃) to probe steric/electronic effects ().

- Acetamide Linker : Replace sulfur with oxygen or methylene to assess hydrogen-bonding requirements ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.